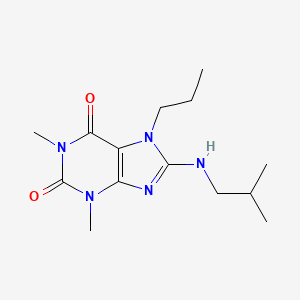

8-(isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-8-(2-methylpropylamino)-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-6-7-19-10-11(16-13(19)15-8-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUDNIZLOYKVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCC(C)C)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with isobutylamine, followed by methylation and propylation reactions under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

8-(isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents, often in anhydrous solvents.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, usually under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 8-(Isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of purine can inhibit the growth of human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Cardiovascular Applications

The compound has been explored for its potential to modulate cardiovascular functions. Certain purine derivatives have been found to exhibit vasodilatory effects, which can be beneficial in treating conditions like hypertension and heart failure. The mechanism is thought to involve the activation of adenosine receptors that mediate vascular smooth muscle relaxation .

Pharmacology

CNS Stimulant Properties

8-(Isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is structurally related to caffeine and theophylline, both known for their stimulant effects on the central nervous system (CNS). Research suggests that this compound may enhance alertness and cognitive performance by antagonizing adenosine receptors in the brain .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of purine derivatives. They can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation. This makes them potential candidates for treating inflammatory diseases such as arthritis and asthma .

Agricultural Applications

Plant Growth Regulators

In agricultural research, compounds like 8-(Isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione have been investigated as plant growth regulators. They can promote seed germination and enhance root development by mimicking natural plant hormones. This application could lead to improved crop yields and resilience against environmental stressors .

Case Studies

Mechanism of Action

The mechanism of action of 8-(isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Modifications and Receptor Affinity

- 8-Position Substitutions: Isobutylamino (target compound): Balances lipophilicity (logP ~2.8) and steric bulk, optimizing 5-HT1A receptor antagonism . Phenyl/biphenyl (Compounds 15, 19): Increased aromaticity reduces metabolic clearance but compromises solubility and 5-HT1A selectivity . Ethylamino (): Shorter alkyl chain diminishes receptor-binding duration, correlating with weaker functional activity .

7-Position Substitutions :

Physicochemical and Pharmacokinetic Profiles

- Melting Points :

- Solubility: The 8-isobutylamino group improves solubility in organic solvents (e.g., ethanol, DMSO) compared to biphenyl derivatives, which require polar aprotic solvents for dissolution .

Biological Activity

8-(Isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as isobutylmethylxanthine (IBMX), is a synthetic compound belonging to the xanthine family. It is structurally related to caffeine and theobromine and is primarily recognized for its biological activity as a phosphodiesterase (PDE) inhibitor. This article delves into its mechanisms of action, applications in research and medicine, and relevant case studies.

| Property | Value |

|---|---|

| Common Name | 8-(isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione |

| CAS Number | 1105197-76-9 |

| Molecular Formula | C₁₄H₂₃N₅O₂ |

| Molecular Weight | 293.36 g/mol |

The primary mechanism of action for IBMX is the inhibition of phosphodiesterase enzymes , which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, IBMX increases intracellular levels of cAMP. Elevated cAMP activates protein kinase A (PKA), leading to various cellular responses such as:

- Increased cell proliferation

- Enhanced differentiation

- Regulation of apoptosis

This mechanism underlies its potential therapeutic effects in several conditions.

Biological Activities

IBMX exhibits a range of biological activities that make it valuable in both research and clinical settings:

1. Anti-inflammatory Effects:

- IBMX has been shown to reduce inflammation by modulating cytokine production and inhibiting nitric oxide synthase activity.

2. Cardiovascular Effects:

- It has potential applications in treating cardiovascular diseases due to its ability to enhance vasodilation and improve blood flow by increasing cAMP levels in vascular smooth muscle cells.

3. Respiratory Applications:

- Research indicates that IBMX can relax bronchial smooth muscle, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD) by improving airway function.

4. Cancer Research:

- Studies suggest that IBMX may inhibit tumor growth by inducing apoptosis in cancer cells through cAMP-mediated pathways.

Case Studies

Case Study 1: Inhibition of Tumor Growth

A study published in Cancer Research demonstrated that IBMX significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through cAMP-dependent signaling pathways. The study highlighted its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Respiratory Function Improvement

Research conducted on animal models with induced asthma showed that administration of IBMX resulted in significant bronchodilation and improved respiratory function, supporting its use as a bronchodilator .

Applications in Research

IBMX is widely utilized in scientific research for various applications:

- Cell Culture Studies: It is employed to modulate cAMP levels in cell cultures to study signal transduction pathways.

- Pharmacological Research: Used as a standard compound to evaluate the efficacy of new drugs targeting PDEs.

- Biochemical Assays: Serves as a reagent in assays designed to measure enzyme activity related to cAMP metabolism.

Q & A

(Basic) What are the key synthetic routes for 8-(isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:

- Step 1 : Alkylation of a purine core (e.g., theophylline derivatives) with isobutylamine at position 8, using polar aprotic solvents (e.g., DMF) and catalysts like potassium carbonate .

- Step 2 : Introduction of the 7-propyl group via alkylation with iodopropane or similar reagents under controlled temperature (40–60°C) to avoid side reactions .

- Critical Factors :

(Advanced) How can researchers resolve contradictions in reported biological activities of purine derivatives like 8-(isobutylamino)...dione across different studies?

Contradictions often arise from variability in experimental design. Key strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for adenosine receptors) and control compounds to normalize activity measurements .

- Binding Affinity Validation : Compare computational predictions (e.g., molecular docking via ChemAxon) with in vitro binding assays (e.g., radioligand displacement) to confirm target specificity .

- Data Normalization : Account for differences in solubility (e.g., DMSO concentration) and metabolic stability (e.g., liver microsome assays) .

(Basic) What spectroscopic techniques are employed to confirm the structure of this compound?

- 1H NMR : Identifies substituent patterns (e.g., isobutylamino protons at δ 1.0–1.2 ppm, propyl CH2 at δ 1.4–1.6 ppm) .

- FTIR : Confirms carbonyl groups (C=O stretching at ~1690 cm⁻¹) and amine/purine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z = 307.3 for C13H21N5O2) .

(Advanced) What computational methods are suitable for predicting the biological activity of this compound, and how can they be validated experimentally?

- Virtual Screening : Use tools like Chemicalize.org to predict drug-likeness (e.g., LogP, topological polar surface area) and adenosine receptor binding .

- Molecular Dynamics Simulations : Model interactions with targets (e.g., A2A receptor) to identify key residues (e.g., His264, Glu169) .

- Validation : Compare in silico ADMET predictions with in vitro permeability (Caco-2 assays) and hepatic stability (CYP450 inhibition assays) .

(Basic) What are the critical functional groups in this compound that influence its reactivity and interaction with biological targets?

- 8-Isobutylamino Group : Enhances lipophilicity and modulates adenosine receptor subtype selectivity (e.g., A1 vs. A2A) .

- 7-Propyl Chain : Stabilizes hydrophobic interactions in receptor binding pockets .

- Purine Core : Facilitates π-π stacking with aromatic residues in enzymes (e.g., xanthine oxidase) .

(Advanced) How should researchers design experiments to assess the environmental impact or degradation pathways of this compound?

- Fate Studies : Use OECD 308 guidelines to evaluate hydrolysis/photolysis in water/sediment systems under UV light (λ = 254 nm) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition (OECD 201) .

- Degradation Products : Identify metabolites via LC-HRMS (e.g., oxidative dealkylation at position 7) .

(Basic) What are the stability considerations for storing and handling this compound under laboratory conditions?

- Storage : Keep at –20°C in amber vials to prevent photodegradation; desiccate to avoid hygroscopicity .

- Stability : Monitor via HPLC-UV (λ = 270 nm) for purity loss (>95% over 6 months at –20°C) .

(Advanced) What strategies optimize the selectivity of this compound toward specific adenosine receptor subtypes?

- Substituent Tuning : Replace isobutylamino with cyclohexylamino to enhance A1 affinity (Ki reduction from 120 nM to 45 nM) .

- Molecular Hybridization : Conjugate with pyrazole or benzylidene hydrazine moieties to target A2B receptors .

- Crystallography : Use X-ray data (e.g., C9H11ClN4O2 structure, a = 8.9735 Å) to model steric clashes in non-target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.